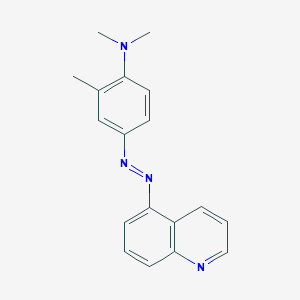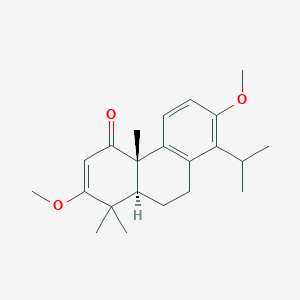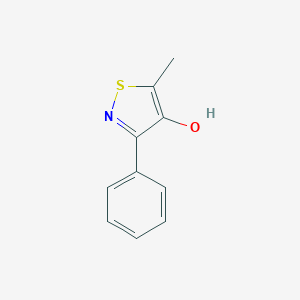
5-Methyl-3-phenyl-4-isothiazolol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Methyl-3-phenyl-4-isothiazolol, also known as MI, is an organic compound with the chemical formula C9H9NOS. It is a heterocyclic compound that contains a five-membered ring with a sulfur atom and a nitrogen atom. MI is widely used in various industries, including cosmetics, personal care products, and household cleaners, as a preservative due to its antimicrobial properties.
Wirkmechanismus
The mechanism of action of 5-Methyl-3-phenyl-4-isothiazolol involves the disruption of microbial cell membranes and the inhibition of microbial enzymes. 5-Methyl-3-phenyl-4-isothiazolol reacts with thiol groups on microbial cell membranes, leading to the disruption of the membrane structure and the leakage of intracellular contents. 5-Methyl-3-phenyl-4-isothiazolol also inhibits microbial enzymes, such as proteases and lipases, which are essential for microbial growth and survival.
Biochemische Und Physiologische Effekte
5-Methyl-3-phenyl-4-isothiazolol has been shown to have low toxicity and minimal effects on human health. 5-Methyl-3-phenyl-4-isothiazolol is rapidly metabolized and excreted from the body, and it does not accumulate in tissues or organs. 5-Methyl-3-phenyl-4-isothiazolol has been shown to have minimal effects on skin irritation and sensitization, making it a safe and effective preservative for use in cosmetics and personal care products.
Vorteile Und Einschränkungen Für Laborexperimente
5-Methyl-3-phenyl-4-isothiazolol has several advantages as a preservative for use in lab experiments. It is effective against a broad range of microorganisms, has low toxicity, and does not interfere with laboratory assays. However, 5-Methyl-3-phenyl-4-isothiazolol has some limitations, including its sensitivity to pH and temperature, which can affect its antimicrobial properties. 5-Methyl-3-phenyl-4-isothiazolol may also interact with other chemicals in the laboratory, leading to the formation of unwanted byproducts.
Zukünftige Richtungen
5-Methyl-3-phenyl-4-isothiazolol has shown great potential as a preservative in various industries, including cosmetics, personal care products, and household cleaners. Future research should focus on optimizing the synthesis method of 5-Methyl-3-phenyl-4-isothiazolol to improve its yield and purity. Further studies are needed to investigate the mechanism of action of 5-Methyl-3-phenyl-4-isothiazolol and its effects on microbial communities. Additionally, new applications of 5-Methyl-3-phenyl-4-isothiazolol in other fields, such as food preservation and medical devices, should be explored.
Synthesemethoden
The synthesis of 5-Methyl-3-phenyl-4-isothiazolol involves the reaction between 2-mercaptobenzothiazole and acetophenone in the presence of a catalyst, such as sodium hydroxide or sulfuric acid. The reaction proceeds through a condensation reaction, resulting in the formation of 5-Methyl-3-phenyl-4-isothiazolol. The yield of 5-Methyl-3-phenyl-4-isothiazolol can be improved by optimizing the reaction conditions, such as the reaction time, temperature, and concentration of reagents.
Wissenschaftliche Forschungsanwendungen
5-Methyl-3-phenyl-4-isothiazolol has been extensively studied for its antimicrobial properties and its potential application in various fields. 5-Methyl-3-phenyl-4-isothiazolol has been shown to be effective against a broad range of microorganisms, including bacteria, fungi, and yeasts. 5-Methyl-3-phenyl-4-isothiazolol has been used as a preservative in various products, such as cosmetics, personal care products, and household cleaners, to prevent microbial growth and spoilage.
Eigenschaften
CAS-Nummer |
19389-29-8 |
|---|---|
Produktname |
5-Methyl-3-phenyl-4-isothiazolol |
Molekularformel |
C10H9NOS |
Molekulargewicht |
191.25 g/mol |
IUPAC-Name |
5-methyl-3-phenyl-1,2-thiazol-4-ol |
InChI |
InChI=1S/C10H9NOS/c1-7-10(12)9(11-13-7)8-5-3-2-4-6-8/h2-6,12H,1H3 |
InChI-Schlüssel |
BCBUWIOOUTUFDR-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=NS1)C2=CC=CC=C2)O |
Kanonische SMILES |
CC1=C(C(=NS1)C2=CC=CC=C2)O |
Synonyme |
5-Methyl-3-phenylisothiazol-4-ol |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



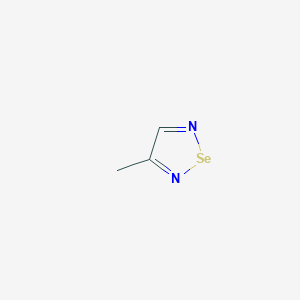
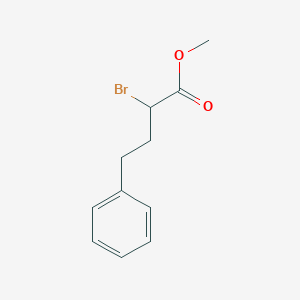
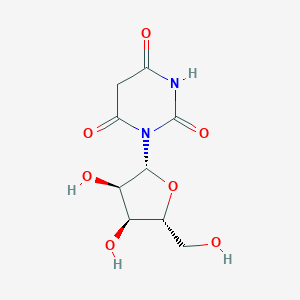
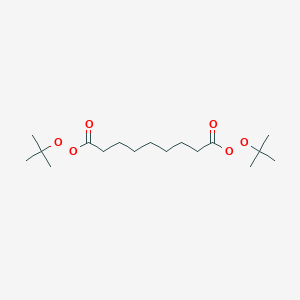
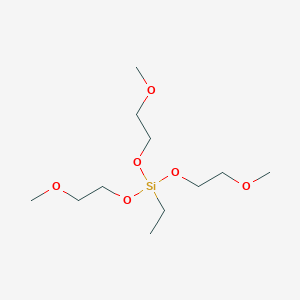
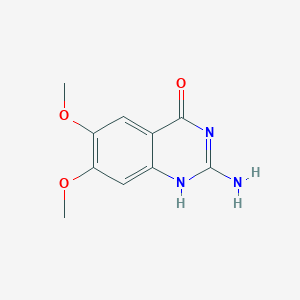
![6-Methyl-[1,2,4]triazolo[4,3-b]pyridazin-8-ol](/img/structure/B96231.png)
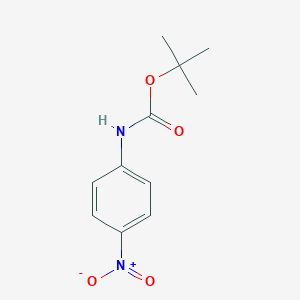
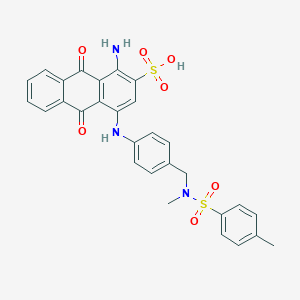
![Benzenesulfonamide, 4-[(5-cyano-1,2-dihydro-6-hydroxy-4-methyl-2-oxo-3-pyridinyl)azo]-](/img/structure/B96239.png)
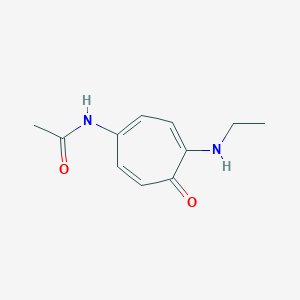
![[1,2,4]Triazolo[4,3-b]pyridazine-3,6-diamine](/img/structure/B96241.png)
